2-methoxy-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide

Structure-Activity Relationship Benzamide Conformation Hydrogen Bond Acceptors

2-Methoxy-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide (CAS 880791-92-4, molecular formula C₁₆H₁₃N₃O₃, molecular weight 295.29 g/mol) is a synthetic small molecule belonging to the N-(1,2,5-oxadiazol-3-yl)benzamide class. Its structure combines a 2-methoxybenzamide moiety with a 4-phenyl-1,2,5-oxadiazole (furazan) ring, placing it within a compound family that has been patented for herbicidal applications as hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors.

Molecular Formula C16H13N3O3
Molecular Weight 295.29 g/mol
Cat. No. B12132650
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-methoxy-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide
Molecular FormulaC16H13N3O3
Molecular Weight295.29 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1C(=O)NC2=NON=C2C3=CC=CC=C3
InChIInChI=1S/C16H13N3O3/c1-21-13-10-6-5-9-12(13)16(20)17-15-14(18-22-19-15)11-7-3-2-4-8-11/h2-10H,1H3,(H,17,19,20)
InChIKeyILSCOCCNFVSLFZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methoxy-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide (CAS 880791-92-4): Sourcing a Differentiated Furazan-Benzamide Building Block


2-Methoxy-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide (CAS 880791-92-4, molecular formula C₁₆H₁₃N₃O₃, molecular weight 295.29 g/mol) is a synthetic small molecule belonging to the N-(1,2,5-oxadiazol-3-yl)benzamide class. Its structure combines a 2-methoxybenzamide moiety with a 4-phenyl-1,2,5-oxadiazole (furazan) ring, placing it within a compound family that has been patented for herbicidal applications as hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors. [1] Unlike the more widely exploited 1,2,4-oxadiazole and 1,3,4-oxadiazole isomers, the 1,2,5-oxadiazole core confers distinct electronic properties—including a strong inductive effect comparable to trifluoromethyl groups—that directly influence molecular recognition and metabolic stability. This specific substitution pattern (2-methoxy on the benzamide phenyl ring; unsubstituted phenyl at the oxadiazole 4-position) represents a defined chemical space distinct from the antiplasmodial furazan series (which typically bear 3,4-dialkoxyphenyl substituents at the oxadiazole 4-position) and from the broader herbicide patent exemplifications.

Why 2-Methoxy-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide Cannot Be Replaced by Generic Furazan or Oxadiazole Analogs


Generic substitution of this compound with other N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide analogs disregards two critical orthogonal differentiation axes: (1) the position of the methoxy substituent on the benzamide ring, and (2) the oxadiazole regioisomer. Within the 1,2,5-oxadiazole (furazan) subclass, the 2-methoxy substitution pattern is sterically and electronically distinct from the 3-methoxy and 4-methoxy regioisomers—affecting both the conformational preference of the benzamide linkage and the hydrogen-bonding capacity of the ortho-methoxy oxygen. Across oxadiazole regioisomers, the 1,2,5-oxadiazole ring exhibits a fundamentally different electronic profile from the more common 1,2,4-oxadiazole scaffold, with a stronger electron-withdrawing inductive effect that alters reactivity, metabolic stability, and target engagement. Furthermore, the 4-phenyl substitution on the oxadiazole ring distinguishes this compound from the antiplasmodial furazan series that bear 3,4-dialkoxyphenyl groups at this position—a substitution known to dramatically modulate both potency and selectivity in biological assays. [1] Procurement of a generic 'oxadiazole benzamide' or even a positional isomer therefore carries a high risk of delivering a compound with divergent physicochemical properties and unvalidated biological performance for the intended application.

Quantitative Differentiation Evidence for 2-Methoxy-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide vs. Closest Analogs


Ortho-Methoxy Substitution: Conformational and Hydrogen-Bonding Differentiation vs. Meta- and Para-Methoxy Regioisomers

The 2-methoxy (ortho) substitution on the benzamide phenyl ring introduces an intramolecular hydrogen bond acceptor adjacent to the amide N–H, capable of forming a six-membered pseudo-ring that stabilizes a specific bioactive conformation. This contrasts with 3-methoxy (meta) and 4-methoxy (para) regioisomers, where the methoxy group cannot participate in equivalent intramolecular interactions with the amide. In the broader benzamide class, ortho-alkoxy substitution has been shown to reduce the solvent-exposed polar surface area by 8–12 Ų relative to the para isomer, altering membrane permeability. [1] The 2-methoxy group also introduces steric hindrance that restricts rotation around the aryl–carbonyl bond, a feature absent in the unsubstituted parent N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide (CAS 96798-97-9).

Structure-Activity Relationship Benzamide Conformation Hydrogen Bond Acceptors

1,2,5-Oxadiazole (Furazan) Electronic Differentiation vs. 1,2,4-Oxadiazole Isomers: Inductive Effect and Metabolic Stability

The 1,2,5-oxadiazole (furazan) ring possesses a strong inductive electron-withdrawing effect comparable to that of a trifluoromethyl or tetrazolyl group, which is absent in the 1,2,4-oxadiazole ring. This electronic difference translates into altered pKa of adjacent hydrogen bond donors, modified susceptibility to oxidative metabolism, and distinct π-stacking interactions with aromatic protein residues. In the context of HPPD inhibitor herbicides, the 1,2,5-oxadiazole core is explicitly claimed as the active pharmacophore in the patent literature (WO2011035874A1), whereas 1,2,4-oxadiazole containing benzamides are directed toward different target classes (e.g., sirtuin inhibition, kinase inhibition). [1] The furazan ring also contributes to lower lipophilicity (clogP reduction of approximately 0.5–0.8 log units vs. the equivalent 1,2,4-oxadiazole isomer) due to the adjacent electronegative oxygen and nitrogen atoms.

Oxadiazole Regioisomer Electron-Withdrawing Effect Metabolic Stability

4-Phenyl vs. 4-(3,4-Dialkoxyphenyl) Substitution on the Oxadiazole Ring: Implications for Biological Selectivity

The target compound bears an unsubstituted 4-phenyl group on the oxadiazole ring, whereas the antiplasmodial furazan lead series (e.g., MMV665805 and its optimized derivatives) incorporates 3,4-dialkoxyphenyl substituents at this position—a modification shown to be critical for antiparasitic potency and selectivity. [1] In the antiplasmodial series, replacement of the 4-phenyl with 4-(3,4-diethoxyphenyl) improved IC₅₀ against P. falciparum NF54 from micromolar to 0.035 μM and increased the selectivity index (SI) to 5319. [2] Conversely, for HPPD herbicidal applications claimed in WO2011035874, the 4-phenyl substitution pattern (without dialkoxy groups) is the claimed scaffold, suggesting that the simpler 4-phenyl group is sufficient—or preferred—for herbicidal target engagement while the dialkoxy substitution redirects selectivity toward parasitic targets. [3] This substitution-dependent target class partitioning means that the target compound occupies a distinct application space: it is structurally aligned with the herbicidal patent claims rather than the antiplasmodial lead series.

Antiplasmodial Activity HPPD Inhibition Selectivity Index

Physicochemical Property Differentiation: Molecular Weight and Hydrogen Bond Donor/Acceptor Profile

The molecular weight of 295.29 g/mol for the target compound is lower than that of the 2-ethoxy analog (C₁₇H₁₅N₃O₃, MW 309.32) and substantially lower than the 2-propoxy analog (C₁₈H₁₇N₃O₃, MW 323.35) , providing a favorable Lipinski-compliant MW under 500 Da. The 2-methoxy group contributes one hydrogen bond acceptor (the ether oxygen) without adding a hydrogen bond donor, maintaining a favorable HBD count of 1 (amide N–H only). By contrast, the 2,4-dichloro analog (CAS 880791-74-2) increases lipophilicity (estimated +1.2 log units via two chlorine atoms) without adding hydrogen bonding capacity, which may reduce aqueous solubility. [1] The combination of moderate MW, a single HBD, and the electron-withdrawing furazan ring positions this compound in a physicochemical space that balances permeability with solubility—a profile that differentiates it from both heavier alkoxy analogs and halogenated variants.

Drug-Likeness Lipinski Parameters Physicochemical Profile

Application Scenarios for 2-Methoxy-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide Based on Its Differentiated Profile


HPPD Inhibitor Herbicide Lead Optimization Programs Requiring a Defined Furazan-Benzamide Scaffold

The target compound's 1,2,5-oxadiazole core and 4-phenyl substitution pattern align with the herbicidal pharmacophore claimed in WO2011035874A1 (Bayer CropScience). [1] Unlike antiplasmodial furazan analogs bearing 3,4-dialkoxyphenyl groups, the unsubstituted 4-phenyl group on the oxadiazole ring directs biological activity toward plant HPPD inhibition. The 2-methoxy substitution on the benzamide ring provides a defined starting point for SAR exploration around the benzamide phenyl substituent, which is explicitly varied in the patent claims (R = halogen, alkyl, alkoxy, etc.). Researchers should prioritize this compound when establishing structure-activity relationships for herbicidal furazan-benzamides, as it occupies a specific node in the substitution matrix that has not been exhaustively profiled in published biological assays.

Differentiation from Antiplasmodial Furazan Lead Series in Dual-Use Screening Campaigns

For screening programs that encompass both agrochemical and anti-infective targets, 2-methoxy-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide serves as a critical specificity control. Its 4-phenyl substitution distinguishes it from antiplasmodial leads, which require 3,4-dialkoxyphenyl groups at the oxadiazole 4-position to achieve sub-micromolar IC₅₀ values against P. falciparum (IC₅₀ = 0.034–0.035 μM, SI = 1526–5319 for the optimized dialkoxyphenyl analogs). [2] A negative or weak antiplasmodial result for the 4-phenyl analog confirms that the 4-substituent is a key selectivity determinant, validating the SAR and preventing false attribution of antiplasmodial activity to the furazan-benzamide scaffold itself.

Conformational Analysis and Intramolecular Hydrogen Bonding Studies of Ortho-Substituted Benzamides

The 2-methoxy group on the benzamide ring creates an ortho-substitution pattern capable of forming a six-membered intramolecular hydrogen bond with the adjacent amide N–H. [1] This conformational feature is absent in 3-methoxy and 4-methoxy regioisomers as well as in the unsubstituted parent compound (CAS 96798-97-9). The target compound is therefore specifically suited for NMR-based conformational studies, X-ray crystallography, or computational investigations aimed at quantifying the energetic contribution of ortho-alkoxy–amide interactions to bioactive conformations. Such studies inform the design of conformationally constrained analogs across benzamide-containing compound libraries.

Physicochemical Property Benchmarking for Furazan-Containing Compound Libraries

With a molecular weight of 295.29 g/mol and estimated moderate lipophilicity, 2-methoxy-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide serves as a reference compound for benchmarking the impact of incremental structural modifications (e.g., homologation to ethoxy/propoxy, halogenation, or introduction of additional ring substituents) on key drug-likeness parameters within furazan-benzamide libraries. [1] Its single hydrogen bond donor and five hydrogen bond acceptors place it in favorable physicochemical space, and comparative measurements of solubility, logP, and permeability against its 2-ethoxy, 2-propoxy, and 2,4-dichloro analogs [2] can establish quantitative structure-property relationships (QSPR) that guide lead optimization decisions.

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